Confirmation of Dual EGFR/BRD4 Biochemical Activity vs. Single-Target Inhibitors
Z118332870 was confirmed to have biochemical activity against both EGFR kinase and the BRD4 bromodomain in cell-free assays. In the primary study, out of 24 compounds selected from a virtual screen of over 6 million molecules, only Z118332870 demonstrated dual activity, while others were active against BRD4 alone or were inactive [1]. This contrasts with standard quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib), which do not inhibit BRD4 at comparable concentrations [2].
| Evidence Dimension | Dual Target Biochemical Activity |
|---|---|
| Target Compound Data | Active against both EGFR kinase and BRD4(1) in biochemical assays. |
| Comparator Or Baseline | Other compounds from the same screen; Typical EGFR inhibitors (e.g., gefitinib, erlotinib) lack BRD4 inhibitory activity. |
| Quantified Difference | Qualitative confirmation of dual activity vs. single activity for 23 other tested compounds. |
| Conditions | Biochemical BRD4 and EGFR assays (cell-free). |
Why This Matters
This demonstrates that Z118332870 possesses a polypharmacological profile not found in classical single-target EGFR inhibitors, making it a necessary tool for investigating EGFR/BRD4 crosstalk.
- [1] Allen BK, Mehta S, Ember SW, Schonbrunn E, Ayad N, Schürer SC. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4. Sci Rep. 2015 Nov 24;5:16924. doi: 10.1038/srep16924. View Source
- [2] Lu T, et al. An updated patent review of BRD4 degraders. Expert Opin Ther Pat. 2024 Sep 4;34(10):929-951. doi: 10.1080/13543776.2024.2400166. View Source
